Potassium 2-(1-cyanocyclohexyl)acetate
Overview
Description
Scientific Research Applications
1. Potassium Acetate in Mitochondrial Transport Mechanisms Potassium acetate is utilized in studies exploring the mechanisms of potassium transport in rat liver mitochondria. Research has demonstrated that Mg2+ depletion affects the operation of the endogenous K+/H+ antiporter, influencing potassium acetate uptake. This has implications for understanding mitochondrial bioenergetics and ion transport (Garlid et al., 1986).
2. Cyanation of Aryl Halides In organic synthesis, potassium compounds like potassium hexacyanoferrate(II) are used as cyanating agents. They facilitate the cyanation of aryl halides using palladium(II) acetate and dppf as the catalyst. This approach has demonstrated good yields and unprecedented catalyst productivities (Schareina et al., 2004).
3. Solubility Studies in Pure Solvents Potassium acetate's solubility characteristics are critical for pharmaceutical and chemical applications. Studies on compounds like losartan potassium have measured solubility in various solvents, providing valuable data for drug formulation and chemical processing (Guo et al., 2008).
4. Heterocyclic Compound Synthesis Potassium salts, including potassium acetate, play a significant role in the synthesis of novel heterocyclic compounds. These processes often involve complex reactions and are essential for creating various pharmaceutical and agrochemical products (D'amico et al., 1988).
5. Electrolyte Development for Potassium-Ion Batteries In the field of energy storage, potassium acetate has been explored as a water-in-salt electrolyte for potassium-ion batteries. This research is crucial for developing more efficient and sustainable battery technologies (Leonard et al., 2018).
6. Ion Association and Solvation Studies Investigations into the ion association and solvation properties of potassium acetate provide insights into the behavior of electrolytes in various solvents. This research is important for understanding the fundamental properties of ionic solutions (Tsierkezos & Molinou, 2009).
properties
IUPAC Name |
potassium;2-(1-cyanocyclohexyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.K/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-6H2,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPKMNGCAXYDJB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)[O-])C#N.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(1-cyanocyclohexyl)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.